N'-(2S,3R)-3-Amino-4-cyclohexyl-2-hydroxy-butano-N-(4-methylphenyl)hydrazide
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Overview
Description
N’-(2s,3r)-3-Amino-4-Cyclohexyl-2-Hydroxy-Butano-N-(4-Methylphenyl)Hydrazide is a complex organic compound that belongs to the class of hybrid peptides These compounds contain at least two different types of amino acids linked through a peptide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2s,3r)-3-Amino-4-Cyclohexyl-2-Hydroxy-Butano-N-(4-Methylphenyl)Hydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of N-substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-(2s,3r)-3-Amino-4-Cyclohexyl-2-Hydroxy-Butano-N-(4-Methylphenyl)Hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, and other oxidizing or reducing agents depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, free radical bromination at the benzylic position can lead to the formation of brominated derivatives .
Scientific Research Applications
N’-(2s,3r)-3-Amino-4-Cyclohexyl-2-Hydroxy-Butano-N-(4-Methylphenyl)Hydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic effects and interactions with enzymes.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-(2s,3r)-3-Amino-4-Cyclohexyl-2-Hydroxy-Butano-N-(4-Methylphenyl)Hydrazide involves its interaction with specific molecular targets. For example, it may interact with methionine aminopeptidase, an enzyme involved in protein processing . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hybrid peptides and derivatives of amino acids, such as:
- Methyl N-[(2S,3R)-3-Amino-2-Hydroxy-3-(4-Methylphenyl)Propanoate]
- N-[(2S,3R)-3-Amino-2-Hydroxy-4-Phenylbutyryl]-L-Leucine
Uniqueness
N’-(2s,3r)-3-Amino-4-Cyclohexyl-2-Hydroxy-Butano-N-(4-Methylphenyl)Hydrazide is unique due to its specific structural features, including the cyclohexyl and 4-methylphenyl groups
Properties
Molecular Formula |
C17H27N3O2 |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2S,3R)-3-amino-4-cyclohexyl-2-hydroxy-N'-(4-methylphenyl)butanehydrazide |
InChI |
InChI=1S/C17H27N3O2/c1-12-7-9-14(10-8-12)19-20-17(22)16(21)15(18)11-13-5-3-2-4-6-13/h7-10,13,15-16,19,21H,2-6,11,18H2,1H3,(H,20,22)/t15-,16+/m1/s1 |
InChI Key |
IQMLIGOOOFEBAH-CVEARBPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NNC(=O)[C@H]([C@@H](CC2CCCCC2)N)O |
Canonical SMILES |
CC1=CC=C(C=C1)NNC(=O)C(C(CC2CCCCC2)N)O |
Origin of Product |
United States |
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